molecular formula C20H27N3O2 B2657796 2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide CAS No. 1311718-50-9

2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2657796
CAS No.: 1311718-50-9
M. Wt: 341.455
InChI Key: MEKIDENIZHPELD-UHFFFAOYSA-N
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Description

2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, an oxolan-2-yl moiety, and a cyanocyclopentyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with oxirane to form the oxolan-2-ylmethylamine intermediate. This intermediate is then reacted with 1-cyanocyclopentanecarboxylic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and oxolan-2-yl moieties.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Scientific Research Applications

2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .

Comparison with Similar Compounds

2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide can be compared with similar compounds such as:

    Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Oxazoles: These compounds are versatile in synthesis and have significant medicinal chemistry applications.

    N-acylated 2-amino-5-benzyl-1,3-thiazoles: These compounds have shown potential in anticancer activity and are synthesized using similar methods.

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[benzyl(oxolan-2-ylmethyl)amino]-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c21-16-20(10-4-5-11-20)22-19(24)15-23(14-18-9-6-12-25-18)13-17-7-2-1-3-8-17/h1-3,7-8,18H,4-6,9-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKIDENIZHPELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN(CC2CCCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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